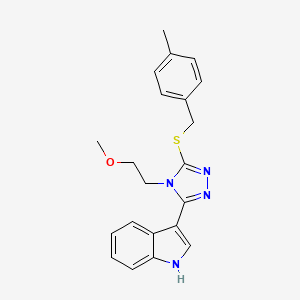

3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at the N4 position, a 4-methylbenzylthio moiety at C5, and an indole ring at C2. The 4-methylbenzylthio group contributes to lipophilicity, influencing membrane permeability and biological interactions. The indole moiety, a common pharmacophore, may enable π-π stacking interactions with target proteins .

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)14-27-21-24-23-20(25(21)11-12-26-2)18-13-22-19-6-4-3-5-17(18)19/h3-10,13,22H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHWFSTVLPUIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₂₃N₅O₂S

- Molecular Weight: 373.5 g/mol

- CAS Number: 1014094-86-0

The compound features a triazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The triazole ring may inhibit enzymes involved in fungal cell wall synthesis, similar to other triazole antifungals.

- Receptor Modulation: The indole structure can interact with serotonin receptors, potentially influencing neurotransmitter systems.

- Antioxidant Activity: The presence of sulfur in the thioether group may confer antioxidant properties.

Antifungal and Antiviral Properties

Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat various fungal infections . Additionally, some triazoles demonstrate antiviral properties against viruses such as HIV and influenza.

Anticancer Activity

Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specifically, compounds containing mercapto groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Study on Antifungal Activity

A study conducted on structurally similar triazoles demonstrated potent antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals like fluconazole. This suggests that the compound may serve as a promising candidate for further development.

Research on Anticancer Effects

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Table 1: Key Structural Analogs and Physical Properties

Key Observations :

- N4 Substituents : The 2-methoxyethyl group in the target compound likely increases solubility compared to cyclohexyl (6u, 190°C) or methyl groups (44, 171–173°C) due to its polar ether linkage .

- Heterocyclic Cores : Indole (target) and pyridine (44, 12) cores differ in aromaticity; indole’s NH group may enable hydrogen bonding absent in pyridine derivatives .

Key Observations :

- Chlorobenzyl derivatives (e.g., compound 11) show enhanced potency, likely due to increased electrophilicity .

- Anticancer Potential: Triazole-thioether hybrids (e.g., acetohydrazide derivatives) demonstrate significant anticancer activity, particularly against melanoma . The indole moiety in the target compound may synergize with the triazole core for similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.